molecular formula C18H20N2O4S B13610266 N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline

N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline

Cat. No.: B13610266
M. Wt: 360.4 g/mol
InChI Key: RJYFIYKFVSHPKD-UDWIVRIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline involves the inhibition of the STAT3 pathway. This pathway is crucial in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound exerts anti-inflammatory and anti-proliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline is unique due to its specific methanesulfonyl and imino functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4-methoxy-N-[(Z)-3-(4-methoxyphenyl)imino-2-methylsulfonylprop-1-enyl]aniline

InChI

InChI=1S/C18H20N2O4S/c1-23-16-8-4-14(5-9-16)19-12-18(25(3,21)22)13-20-15-6-10-17(24-2)11-7-15/h4-13,19H,1-3H3/b18-12-,20-13?

InChI Key

RJYFIYKFVSHPKD-UDWIVRIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C=NC2=CC=C(C=C2)OC)\S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C=NC2=CC=C(C=C2)OC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.